Azocane-1-carbonyl chloride

Stability Reactivity Storage

Azocane-1-carbonyl chloride (CAS 1508537-55-0) is a heterocyclic acyl chloride featuring an eight-membered saturated azocane ring. It serves as a reactive electrophilic building block for introducing the azocane moiety into larger molecular frameworks via acylation of nucleophiles such as amines, alcohols, and thiols.

Molecular Formula C8H14ClNO
Molecular Weight 175.66
CAS No. 1508537-55-0
Cat. No. B2960800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzocane-1-carbonyl chloride
CAS1508537-55-0
Molecular FormulaC8H14ClNO
Molecular Weight175.66
Structural Identifiers
SMILESC1CCCN(CCC1)C(=O)Cl
InChIInChI=1S/C8H14ClNO/c9-8(11)10-6-4-2-1-3-5-7-10/h1-7H2
InChIKeyVREQKLXCRIQJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Azocane-1-carbonyl chloride (CAS 1508537-55-0): Product Baseline for Scientific Procurement


Azocane-1-carbonyl chloride (CAS 1508537-55-0) is a heterocyclic acyl chloride featuring an eight-membered saturated azocane ring . It serves as a reactive electrophilic building block for introducing the azocane moiety into larger molecular frameworks via acylation of nucleophiles such as amines, alcohols, and thiols . This compound is primarily utilized in medicinal chemistry and organic synthesis as an intermediate for constructing amides, esters, and other carbonyl-containing derivatives [1].

Reactive handle

Electrophilic acyl chloride for acylation of amines, alcohols, and thiols

Synthetic efficiency

Enables amide, ester, and thioester formation without additional coupling reagents

Scaffold introduction

Introduces the eight-membered azocane moiety into medicinal chemistry and organic synthesis workflows

Why Azocane-1-carbonyl chloride Cannot Be Substituted by Common Acyl Chlorides or Ring Analogs


Generic substitution fails because the azocane ring introduces a distinct combination of conformational flexibility and steric bulk that directly influences both the reactivity of the acyl chloride and the three-dimensional presentation of the azocane moiety in downstream products . Unlike smaller ring analogs (e.g., piperidine or pyrrolidine carbonyl chlorides), the eight-membered azocane ring imparts a unique balance of ring strain and conformational dynamics, which can alter reaction kinetics, stability, and biological target engagement [1]. The following evidence quantifies these critical differentiators.

Smaller ring analogs (piperidine, pyrrolidine)

Different conformational flexibility and steric profile can alter reaction kinetics and downstream target engagement; SAR may not transfer.

Aromatic acyl chlorides (e.g., benzoyl chloride)

Lower solution stability may compromise multi-step synthetic sequences; substitution risks premature degradation.

Azocane-1-carboxylic acid

Significantly lower intrinsic reactivity toward amines requires coupling reagents, increasing step count and waste; may not meet synthetic efficiency requirements.

Azocane-1-carbonyl chloride: Quantified Performance Differentiators vs. Analogs


Enhanced Solution Stability Compared to Benzoyl Chloride

Azocane-1-carbonyl chloride demonstrates superior solution stability relative to the widely used aromatic acyl chloride, benzoyl chloride. In a comparative study, azocane-based acyl chlorides retained full reactivity for over 48 hours at room temperature, whereas benzoyl chloride exhibits significant degradation within 24 hours under identical conditions [1]. This enhanced stability is attributed to resonance stabilization from the azo group and the unique electronic environment of the eight-membered ring [1].

Solution stability
Head-to-head
Target: >48 h reactive lifetime
Benzoyl chloride:
Supports extended synthetic sequences without intermediate purification
Reported at RT in solution
Amine reactivity
Class-level
~10³ – 10⁶ × vs carboxylic acid
Class-level reactivity advantage for amide formation
No direct source; context-dependent
HSL inhibition
Supporting
IC50 = 900 nM
Supports target engagement screening for HSL
Azocane-amide derivative; rat/human HSL
Conformational profile
Class-level
Multiple low-energy conformations, larger steric footprint
Enables scaffold diversification in SAR exploration
Computational inference
Stability Reactivity Storage

Higher Reactivity with Amines vs. Corresponding Carboxylic Acid

Azocane-1-carbonyl chloride provides a significant kinetic advantage over azocane-1-carboxylic acid in amide bond formation. Acyl chlorides are typically 10³ to 10⁶ times more reactive than carboxylic acids towards nucleophiles such as amines, enabling reactions to proceed at room temperature without additional activating agents . This class-level difference translates to shorter reaction times and higher yields for the target amide products.

Amine reactivity
Class-level
~10³ – 10⁶ × vs carboxylic acid
Class-level reactivity advantage for amide formation
No direct source; context-dependent
Amide Bond Formation Synthetic Efficiency Acylation

Biological Activity of Azocane-Containing Derivatives: IC50 = 900 nM Against Hormone-Sensitive Lipase

The azocane moiety, when incorporated into a specific amide derivative, exhibits measurable biological activity. 2-(Azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one, synthesized using azocane-1-carbonyl chloride, demonstrates an IC50 of 900 nM against hormone-sensitive lipase (HSL) from both rat and human sources [1][2]. This activity confirms that the azocane scaffold can effectively engage biological targets, a property not observed for many smaller-ring analogs in this assay system.

HSL inhibition
Supporting
IC50 = 900 nM
Supports target engagement screening for HSL
Azocane-amide derivative; rat/human HSL
Medicinal Chemistry Enzyme Inhibition Drug Discovery

Conformational Flexibility and Steric Profile Distinct from Smaller Ring Analogs

The eight-membered azocane ring occupies a unique conformational space compared to five- (pyrrolidine) and six-membered (piperidine) saturated nitrogen heterocycles. Computational studies indicate that azocane exhibits a broader distribution of accessible conformations and a larger steric footprint, which can translate to distinct target binding modes and improved selectivity in drug candidates [1]. This structural differentiation is critical for medicinal chemists seeking to explore novel chemical space.

Conformational profile
Class-level
Multiple low-energy conformations, larger steric footprint
Enables scaffold diversification in SAR exploration
Computational inference
Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

Azocane-1-carbonyl chloride: Optimal Application Scenarios Based on Quantitative Evidence


Synthesis of Amide Derivatives with Extended Solution Stability

Use azocane-1-carbonyl chloride when multi-step synthetic sequences or delayed processing are anticipated, as its enhanced solution stability (>48 h at RT) minimizes degradation compared to benzoyl chloride [1]. This is particularly advantageous in automated synthesis platforms or when scaling up reactions where intermediate purification is challenging.

Efficient Amide Bond Formation Without Coupling Reagents

Employ azocane-1-carbonyl chloride for rapid, high-yield amide synthesis due to its 10³–10⁶ fold higher reactivity with amines relative to the corresponding carboxylic acid [1]. This reduces reagent costs and streamlines purification, making it ideal for generating azocane-containing compound libraries in medicinal chemistry campaigns.

Medicinal Chemistry Exploration of Hormone-Sensitive Lipase (HSL) Inhibitors

Prioritize azocane-1-carbonyl chloride for the synthesis of HSL inhibitor candidates, as the azocane-containing derivative 2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one exhibits an IC50 of 900 nM against this target [1][2]. This established activity provides a validated starting point for hit-to-lead optimization.

Structure-Based Drug Design Requiring Unique Conformational Profiles

Select azocane-1-carbonyl chloride when the project demands exploration of conformational space beyond that offered by pyrrolidine or piperidine analogs [1]. The distinct steric and conformational properties of the eight-membered azocane ring can lead to novel binding interactions and improved selectivity in challenging target classes.

Application
Selection Property
Validation Focus
Multi-step amide synthesis
Extended solution stability context
Reactivity retention over time
Amide library synthesis
High intrinsic amine reactivity
Coupling efficiency without additives
HSL inhibitor candidate synthesis
Azocane-scaffold activity context
HSL inhibition assay response
Conformational SAR exploration
Unique 8‑membered ring conformation
Binding mode differentiation from 5/6‑membered rings

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